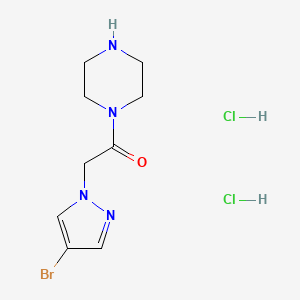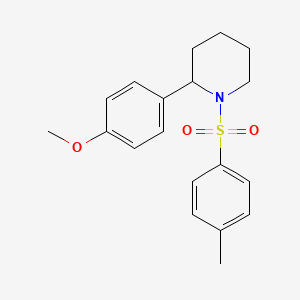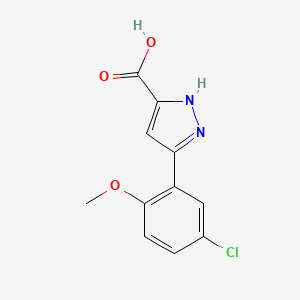
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyrazole ring and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Piperazine Moiety: The brominated pyrazole is reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a condensation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Acylating agents (e.g., acetic anhydride, benzoyl chloride), catalysts (e.g., Lewis acids), and solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce a range of ethanone-linked compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring and piperazine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a methyl group instead of bromine.
2-(4-Fluoro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride lies in its brominated pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15BrCl2N4O |
|---|---|
Peso molecular |
346.05 g/mol |
Nombre IUPAC |
2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C9H13BrN4O.2ClH/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13;;/h5-6,11H,1-4,7H2;2*1H |
Clave InChI |
MBSPZYNYVFFPTL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)CN2C=C(C=N2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)

![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)






![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
